molecular formula C10H7NO B1296187 Isoquinoline-1-carbaldehyde CAS No. 4494-18-2

Isoquinoline-1-carbaldehyde

Cat. No.: B1296187
CAS No.: 4494-18-2
M. Wt: 157.17 g/mol
InChI Key: HORFVOWTVOJVAN-UHFFFAOYSA-N
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Description

Isoquinoline-1-carbaldehyde is an organic compound with the chemical formula C10H7CHO. It is a colorless liquid with a strong aromatic smell at room temperature. This compound is moderately soluble in most organic solvents such as ethanol, acetic acid, and ether. This compound is an important synthetic intermediate used in the production of various chemicals, including drugs, dyes, and pesticides .

Preparation Methods

Isoquinoline-1-carbaldehyde can be synthesized through several methods. One common method involves the condensation reaction of p-methylphenylethynyl ether and formaldehyde. Another method includes the condensation reaction of 2-aminopyridine and formaldehyde . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of advanced technologies and equipment allows for the precise control of reaction parameters, ensuring consistent quality and high production rates.

Chemical Reactions Analysis

Isoquinoline-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

    Oxidation: this compound can be oxidized to form isoquinoline-1-carboxylic acid.

    Reduction: Reduction of this compound can yield isoquinoline-1-methanol.

    Substitution: Substitution reactions can occur at the aldehyde group, leading to the formation of various derivatives.

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield .

Scientific Research Applications

Isoquinoline-1-carbaldehyde has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound derivatives have shown potential as therapeutic agents due to their biological activities. For instance, some derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties .

In the industrial sector, this compound is used in the production of dyes and pigments, as well as in the synthesis of organic optical materials and catalysts. Its versatility and reactivity make it a valuable compound in various fields of research and development .

Mechanism of Action

The mechanism of action of Isoquinoline-1-carbaldehyde and its derivatives often involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific structure of the derivative and its intended application .

Comparison with Similar Compounds

Isoquinoline-1-carbaldehyde can be compared to other similar compounds such as quinoline and its derivatives. While both isoquinoline and quinoline contain a benzene ring fused to a nitrogen-containing heterocycle, this compound has a unique aldehyde group at the 1-position, which imparts distinct reactivity and properties.

Similar compounds include:

This compound’s unique structure and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

isoquinoline-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORFVOWTVOJVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295325
Record name isoquinoline-1-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4494-18-2
Record name 4494-18-2
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Record name isoquinoline-1-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoquinoline-1-carbaldehyde
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Synthesis routes and methods I

Procedure details

Isoquinolin-1-yl-methanol (123.7 mg) was dissolved in chloroform (6.2 ml) and then added with manganese dioxide (chemically processed product) (1.24 g), followed by stirring at room temperature for 30 minutes. The reaction solution was filtrated through Celite and the solvent was then distilled off. The residue was dried under vacuum, thereby obtaining the subject compound (103.9 mg) as a brown solid.
Quantity
123.7 mg
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-Isoquinolinecarboxaldehyde (7.3 g, 64%) was prepared from 1-isoquinolinecarboxylic acid methyl ester (13.6 g, 0.073 mol) and 1M LAH (36.6 ml in THF) in 300 ml of dry THF (J. Org. Chem., vol 28, p 1898, 1963) to afford 7.3 g (64%) of 1-isoquinolinecarboxaldehyde.
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
36.6 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In 1,4-dioxane (20 ml) was dissolved 1-methylisoquinoline (300 mg, 2.10 mmol). To the resulting solution was added selenium dioxide (323 mg, 2.91 mmol), followed by heating under reflux for 1.5 hours under a nitrogen gas stream. After cooling to room temperature, the reaction mixture was filtered through Celite. The filtrate was distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column, whereby from n-hexane/ethyl acetate (5:1, v/v) eluate fractions, 1-isoquinolinecarbaldehyde (252 mg, 77%) was obtained as a white solid.
Quantity
323 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a significant challenge in synthesizing imidazo-azines, and how does the first research article address this?

A1: Traditional methods for synthesizing imidazo-azines often involve multiple steps and harsh reaction conditions, leading to low yields and unwanted side products. The first research paper [] presents a novel approach using flash vacuum thermolysis (FVT) of tert-butylimines derived from various heterocyclic carbaldehydes, including Isoquinoline-1-carbaldehyde. This method offers several advantages: simplicity, efficiency, and the ability to produce imidazo-azines in good yields under relatively mild conditions.

Q2: The second research article describes a new synthetic route for polysubstituted coumarin-pyrrolo[2,1-a]isoquinoline-1-carbaldehydes. What are the key starting materials and reaction components used in this synthesis?

A2: This research [] uses a three-component reaction involving Isoquinoline, 2-Bromoacetophenones, and Coumarin-β-chlorovinyl aldehydes to construct the desired polysubstituted coumarin-pyrrolo[2,1-a]isoquinoline-1-carbaldehydes. This approach provides access to a diverse range of these compounds by varying the substituents on the starting materials.

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